2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one
描述
This compound is a pyridazinone derivative characterized by a central pyridazinone core substituted with a 3-fluorophenylsulfonyl group at position 6 and a 4-(4-fluorophenyl)piperazin-1-yl acetyl moiety at position 2 (Figure 1). Crystallographic studies (e.g., triclinic space group P1, a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) confirm its planar pyridazinone core and non-coplanar fluorophenyl substituents . Its structural complexity suggests pharmacological relevance, particularly in targeting serotonin or dopamine receptors, given the prevalence of piperazine-containing ligands in neuropharmacology .
属性
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-(3-fluorophenyl)sulfonylpyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O4S/c23-16-4-6-18(7-5-16)26-10-12-27(13-11-26)22(30)15-28-21(29)9-8-20(25-28)33(31,32)19-3-1-2-17(24)14-19/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTMQCZZVZDLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one is a complex pyridazinone derivative that has garnered attention due to its potential biological activities, particularly as a COX-II inhibitor and for its cytotoxic effects against various cell lines. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C21H24FN3O4S
- Molecular Weight : 401.44 g/mol
- CAS Number : 1142205-38-6
- PubChem CID : 25220039
The compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammatory processes. Inhibition of COX-II can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation associated with various conditions.
1. COX-II Inhibition
Research indicates that derivatives of pyridazinones, including this compound, show promising COX-II inhibitory activity. For instance, studies have reported IC50 values ranging from 0.52 μM to 22.25 μM for various related compounds against COX-II, with some demonstrating higher selectivity compared to traditional NSAIDs like Celecoxib .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ16 | 0.52 | High |
| Celecoxib | 0.78 | Moderate |
2. Cytotoxic Effects
In vitro studies have evaluated the cytotoxicity of this compound against different cell lines. Notably, it was tested on L929 fibroblast cells, where it exhibited varying degrees of cytotoxicity depending on the concentration:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 1 | >90 |
| 10 | ~80 |
| 50 | Complete cell death |
| 100 | Complete cell death |
The IC50 value for the compound was determined to be approximately 27.05 µM in certain studies, indicating that at higher concentrations, it can effectively induce cell death .
Case Study 1: In Vivo Evaluation
In an animal model, the compound demonstrated significant anti-inflammatory effects comparable to standard treatments. The study involved administering the compound to rats with induced inflammation and measuring inflammatory markers in serum and tissues. Results indicated a marked reduction in these markers compared to control groups .
Case Study 2: Synthesis and Structure-Activity Relationship
A series of structural analogs were synthesized to explore the structure-activity relationship (SAR) concerning COX-II inhibition. Modifications at various positions on the pyridazinone ring were shown to influence potency and selectivity significantly. The most potent derivatives were identified through systematic screening and further characterized using X-ray crystallography .
科学研究应用
Antidepressant Activity
Research has indicated that compounds with piperazine moieties exhibit antidepressant properties. The specific structure of this compound suggests it may interact with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can lead to significant improvements in depressive symptoms in preclinical models .
Anticancer Properties
Initial screening of related compounds has demonstrated cytotoxic effects against various cancer cell lines. The sulfonamide group within the structure may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Neurological Disorders
Given its potential interaction with neurotransmitter systems, this compound may also be explored for therapeutic effects in neurological disorders such as schizophrenia or anxiety disorders. Compounds with similar frameworks have been shown to exhibit antipsychotic effects by modulating dopaminergic pathways .
Cardiovascular Applications
The compound's ability to affect vascular smooth muscle cells could position it as a candidate for treating hypertension or other cardiovascular diseases. Research into similar chemical structures has revealed potential vasodilatory effects, which could be beneficial in managing blood pressure .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the effects of a related piperazine derivative on animal models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that modifications to the piperazine ring can enhance antidepressant activity .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies have shown that compounds structurally similar to 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-((3-fluorophenyl)sulfonyl)pyridazin-3(2H)-one exhibit selective cytotoxicity against breast cancer cell lines. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways, highlighting the compound's potential as an anticancer agent .
相似化合物的比较
Comparison with Structurally Analogous Compounds
The compound’s structural analogs differ in substituent positions, electronic profiles, and pharmacological properties. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
*Estimated using fragment-based methods (e.g., AlogPs).
Key Research Findings
Receptor Binding Affinity :
- The target compound’s 3-fluorophenylsulfonyl group exhibits stronger hydrogen-bonding interactions with serotonin receptors (e.g., 5-HT1A) compared to morpholine or chlorophenyl analogs, as shown in docking simulations .
- The 2-fluorophenyl analog demonstrated lower affinity due to steric clashes in ortho-substituted systems.
Metabolic Stability :
- Chlorine substitution (logP = 3.16) in improves microsomal stability (t₁/₂ > 60 min) compared to the target compound (t₁/₂ ~45 min), attributed to reduced oxidative metabolism.
Crystallographic Insights :
- The triclinic crystal lattice of the target compound shows intermolecular C–H···O interactions involving the sulfonyl group, stabilizing its conformation . In contrast, morpholine-substituted analogs adopt less rigid packing due to the flexible morpholine ring.
Synthetic Accessibility :
- Sulfonyl-containing derivatives require multi-step sulfonation, reducing yields (~40%) compared to morpholine analogs (70–80%) .
常见问题
Basic: What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyridazinone core. A common approach includes:
Coupling reactions : Alkylation of the pyridazinone nitrogen with a 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl group via nucleophilic substitution .
Sulfonylation : Introducing the 3-fluorophenylsulfonyl moiety using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .
Purity optimization :
- Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
- Final characterization via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.5–8.5 ppm for aromatic protons) .
Basic: How is the crystal structure resolved, and what intermolecular interactions stabilize it?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Data collection : Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL for least-squares refinement, achieving R-factors < 0.05 .
Stabilizing interactions : - C–H···O hydrogen bonds between the sulfonyl group and adjacent pyridazinone rings.
- π-π stacking of fluorophenyl groups (distance ~3.5 Å) .
Advanced: How do computational methods (DFT, molecular docking) elucidate its electronic properties and biological targets?
Answer:
- DFT analysis :
- Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (~4.1 eV) suggests high reactivity .
- Electrostatic potential maps highlight nucleophilic regions (e.g., sulfonyl oxygen) .
- Molecular docking :
- Autodock Vina or Glide for protein-ligand studies. For example, docking into SARS-CoV-2 main protease (PDB: 6LU7) shows binding affinity via sulfonyl-pi interactions with His41 .
Advanced: What experimental and computational strategies address contradictions in reported bioactivity data?
Answer: Contradictions often arise from assay conditions or conformational flexibility. Mitigation strategies:
Experimental :
- Standardize assays (e.g., IC50 measurements in triplicate with positive controls).
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
Computational :
- Perform molecular dynamics (MD) simulations (e.g., 100 ns in GROMACS) to assess ligand-protein stability.
- Compare DFT-calculated dipole moments with experimental solvatochromic data .
Advanced: How is conformational analysis performed to predict pharmacophore compatibility?
Answer:
- Cremer-Pople parameters : Quantify ring puckering in the piperazine moiety (e.g., θ = 15°, φ = 90° for chair-like conformers) .
- Torsion angle analysis : Use Mercury software to analyze dihedral angles (e.g., C2–N4–C20–C21 = 170°) from SC-XRD data .
- QM/MM simulations : Hybrid models to study ligand-receptor flexibility in aqueous environments .
Basic: What spectroscopic techniques confirm structural identity?
Answer:
- 1H/13C NMR : Key signals include:
- Piperazine N–CH2 protons (δ 3.2–3.8 ppm).
- Pyridazinone C=O (δ 165–170 ppm in 13C NMR) .
- FT-IR : Sulfonyl S=O stretches at 1350–1150 cm⁻¹ .
- ESI-MS : Molecular ion [M+H]+ at m/z 498.2 (calculated: 498.1) .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced potency?
Answer:
- Piperazine modifications : Replace 4-fluorophenyl with bulkier groups (e.g., 2-naphthyl) to enhance hydrophobic interactions .
- Sulfonyl group tuning : Substitute 3-fluorophenyl with electron-withdrawing groups (e.g., nitro) to improve binding to charged residues .
- Pyridazinone core : Introduce methyl groups at C5 to reduce metabolic oxidation .
Advanced: What statistical models optimize reaction conditions for high yield?
Answer:
-
Design of Experiments (DoE) : Central composite design to optimize variables (temperature, catalyst loading). For example:
Factor Range Optimal Value Temperature 60–100°C 80°C Catalyst 5–15 mol% 10 mol% Yield 45–78% 78% -
Response surface methodology (RSM) predicts interactions between factors .
Basic: What solvents and catalysts are compatible with its stability?
Answer:
- Solvents : DCM, DMF, or THF for reactions; avoid protic solvents (e.g., MeOH) to prevent sulfonyl hydrolysis .
- Catalysts : Pd(PPh3)4 for cross-couplings; DMAP for acylations .
Advanced: How does its pharmacological potential compare to analogs in the pyridazinone class?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
